![molecular formula C10H17N3S B13335358 N-[(1-methyl-1H-pyrazol-4-yl)methyl]thian-3-amine](/img/structure/B13335358.png)
N-[(1-methyl-1H-pyrazol-4-yl)methyl]thian-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-methyl-1H-pyrazol-4-yl)methyl]thian-3-amine is a chemical compound with the molecular formula C10H17N3S It is a heterocyclic compound containing both a pyrazole and a thian-3-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-pyrazol-4-yl)methyl]thian-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with thian-3-amine under specific conditions. One common method includes dissolving 1-methyl-1H-pyrazol-4-amine in ethanol and cooling the solution to 0°C. Thian-3-amine is then added dropwise, and the mixture is stirred for an hour. The resulting solution is further processed to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-pyrazol-4-yl)methyl]thian-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(1-methyl-1H-pyrazol-4-yl)methyl]thian-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-pyrazol-4-yl)methyl]thian-3-amine involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. The thian-3-amine group may also contribute to its biological effects by interacting with cellular components. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazol-4-amine: A precursor in the synthesis of N-[(1-methyl-1H-pyrazol-4-yl)methyl]thian-3-amine.
Thian-3-amine: Another precursor used in the synthesis.
Pyrazole derivatives: Compounds with similar pyrazole moieties, often used in medicinal chemistry.
Uniqueness
This compound is unique due to its combination of pyrazole and thian-3-amine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H17N3S |
|---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]thian-3-amine |
InChI |
InChI=1S/C10H17N3S/c1-13-7-9(6-12-13)5-11-10-3-2-4-14-8-10/h6-7,10-11H,2-5,8H2,1H3 |
InChI Key |
PHYAJYDTKRLTEO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNC2CCCSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Rel-(1S,2S,6R)-bicyclo[4.1.0]heptan-2-amine](/img/structure/B13335289.png)
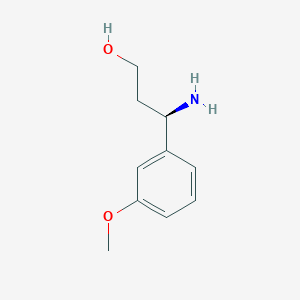
![1-[(6-Chloro-3-pyridyl)methyl]cyclobutanamine](/img/structure/B13335309.png)
![N-[(4-methylmorpholin-2-yl)methyl]cyclobutanamine](/img/structure/B13335316.png)
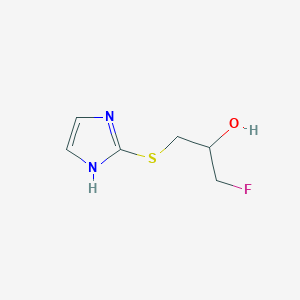
![(R)-3-(1-(tert-Butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B13335325.png)

![6-[(Methoxycarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B13335336.png)
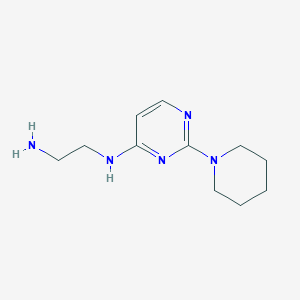
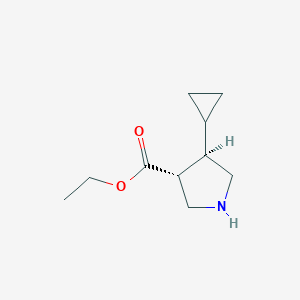
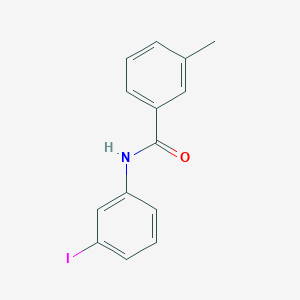
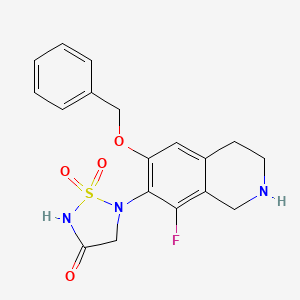
![2-[1-(4-Nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13335367.png)
